Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a thiazolo-triazole moiety and a p-tolyl group. The molecule integrates multiple pharmacophoric elements:
- A thiophene-3-carboxylate backbone with methyl substituents at positions 4 and 5, enhancing steric stability and lipophilicity .
- A p-tolyl (para-methylphenyl) group, which may improve metabolic stability and binding affinity through hydrophobic interactions .
The synthesis involves cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole, followed by cyclization to form the thiazolo-triazole ring .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S3/c1-5-29-20(28)18-13(3)14(4)32-19(18)23-17(27)11-31-22-25-24-21-26(22)16(10-30-21)15-8-6-12(2)7-9-15/h6-10H,5,11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIZBHMTHDXVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a triazole moiety and a thiophene carboxylate group. The presence of p-tolyl and ethyl groups enhances its lipophilicity and biological interactions. The synthesis typically involves multi-step reactions including hydrazone formation and cyclization methods that yield the desired thiazolo-triazole derivatives.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit notable antitumor properties . For instance, thiazolo[2,3-c][1,2,4]triazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Tyrosine Kinases : Molecular docking studies suggest that the compound may inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle regulation .
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and triazole rings significantly affect biological activity:
- Substituents : Methyl groups at specific positions enhance cytotoxicity. For example, compounds with m,p-dimethyl substitutions on the phenyl ring exhibit improved activity compared to their unsubstituted counterparts .
- Functional Groups : The presence of electron-donating groups (e.g., -OCH3 or -CH3) on the aromatic rings tends to increase the potency against tumor cells .
Case Studies
Several studies highlight the efficacy of thiazolo-triazole derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of thiazolo[2,3-c][1,2,4]triazole derivatives against A431 and Jurkat cell lines. The most active compounds showed IC50 values below those of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another investigation employed molecular dynamics simulations to elucidate binding interactions with Bcl-2 proteins, revealing that hydrophobic contacts were predominant in compound interactions .
Data Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1.61 | Tyrosine kinase inhibition |
| Compound B | Jurkat | 1.98 | Apoptosis induction |
| Compound C | HT-29 | <10 | Mitochondrial pathway |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[2,3-c][1,2,4]triazole derivatives in anticancer therapies. Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate has shown promising results in inhibiting cancer cell proliferation in vitro. For instance:
- A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazole exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .
Antimicrobial Properties
The compound's thiazole and triazole moieties suggest potential antimicrobial activity. Research indicates that compounds containing these structures can inhibit bacterial growth and possess antifungal properties.
- A relevant investigation found that similar thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of compounds like this compound.
- Case studies have indicated that thiazole derivatives can reduce inflammation markers in animal models of inflammatory diseases .
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics.
- Research has explored its use as a semiconductor material in organic light-emitting diodes (OLEDs), where its electronic structure allows for efficient charge transport and light emission .
Polymer Chemistry
In polymer science, derivatives of this compound can be utilized to enhance the thermal stability and mechanical properties of polymers.
- A study reported that incorporating thiazole-based compounds into polymer matrices improved their thermal resistance and mechanical strength significantly .
Case Study 1: Anticancer Research
A recent publication detailed the synthesis of this compound and its evaluation against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antimicrobial efficacy of similar thiazole derivatives. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 3: Organic Electronics
Research on the use of this compound in OLEDs showed that devices fabricated with this compound exhibited higher efficiency and longer operational lifetimes compared to traditional materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-triazole hybrids. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Tetrahydrobenzo[b]thiophene in the analog from introduces conformational rigidity but reduces aromatic conjugation, which may affect binding to hydrophobic enzyme pockets.
Biological Activity Trends: Triazole-thiadiazole hybrids (e.g., ) exhibit antimicrobial activity due to sulfur-rich pharmacophores, suggesting the target compound may share similar mechanisms .
Synthetic Accessibility: The target compound requires multi-step synthesis (cyanoacetylation, cyclization) , while simpler triazole derivatives () are synthesized in fewer steps but lack structural diversity .
Q & A
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Recommendations :
- Flow Chemistry : Continuous flow systems to enhance reproducibility and reduce batch variability .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
